molecular formula C24H18N4O3 B11543775 (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one

(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one

Cat. No.: B11543775
M. Wt: 410.4 g/mol
InChI Key: HUHMNGGUYZENEP-HYBUGGRVSA-N
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Description

(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one is a complex organic compound that features a benzotriazole moiety, a nitrophenyl group, and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzotriazole moiety: This step might involve a nucleophilic substitution reaction where a benzotriazole derivative reacts with a suitable leaving group on the cyclohexene ring.

    Attachment of the nitrophenyl group: This could be done through a nitration reaction followed by a coupling reaction.

    Addition of the phenyl group: This might involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: The benzotriazole and phenyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzotriazole derivatives, nitrophenyl compounds, and cyclohexene derivatives. Examples include:

    Benzotriazole: A simple benzotriazole compound without additional substituents.

    3-Nitrophenyl derivatives: Compounds with a nitrophenyl group attached to different scaffolds.

    Cyclohexene derivatives: Compounds with various substituents on a cyclohexene ring.

Uniqueness

The uniqueness of (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one lies in its combination of functional groups and stereochemistry, which might confer specific properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

(5R,6R)-6-(benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C24H18N4O3/c29-23-15-18(16-7-2-1-3-8-16)14-20(17-9-6-10-19(13-17)28(30)31)24(23)27-22-12-5-4-11-21(22)25-26-27/h1-13,15,20,24H,14H2/t20-,24-/m1/s1

InChI Key

HUHMNGGUYZENEP-HYBUGGRVSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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